N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15635418
InChI: InChI=1S/C22H24N4O3/c1-14(2)13-29-17-10-8-16(9-11-17)19-12-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-12,14,27H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+
SMILES:
Molecular Formula: C22H24N4O3
Molecular Weight: 392.5 g/mol

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15635418

Molecular Formula: C22H24N4O3

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C22H24N4O3
Molecular Weight 392.5 g/mol
IUPAC Name N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C22H24N4O3/c1-14(2)13-29-17-10-8-16(9-11-17)19-12-20(25-24-19)22(28)26-23-15(3)18-6-4-5-7-21(18)27/h4-12,14,27H,13H2,1-3H3,(H,24,25)(H,26,28)/b23-15+
Standard InChI Key MIBTXDHQJKHZJX-HZHRSRAPSA-N
Isomeric SMILES CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CC=C3O
Canonical SMILES CC(C)COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CC=C3O

Introduction

Classification and Structural Features

Hybrid Molecular Architecture

N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]-3-[4-(2-methylpropoxy)phenyl]-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-hydrazone class of compounds, characterized by a central pyrazole ring fused with a hydrazone moiety. The pyrazole core (C₃H₃N₂) is substituted at position 3 with a 4-(2-methylpropoxy)phenyl group, while position 5 features a carbohydrazide chain linked to a 2-hydroxyphenyl ethylidene group.

Key Functional Groups

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to π-π stacking interactions and metal coordination potential.

  • Hydrazone Linkage (-NH-N=CH-): Enhances binding affinity to enzymatic active sites through hydrogen bonding and dipole interactions.

  • 2-Methylpropoxy Group (-OCH(CH₃)₂): Introduces steric bulk and lipophilicity, influencing membrane permeability.

  • 2-Hydroxyphenyl Substituent: Provides phenolic -OH groups for hydrogen bonding and antioxidant activity.

Synthesis and Characterization

Condensation Reaction Pathway

The synthesis involves a two-step process:

  • Formation of Pyrazole-5-carbohydrazide:

    • Reacting ethyl pyrazole-5-carboxylate with hydrazine hydrate in ethanol under reflux yields the carbohydrazide intermediate.

  • Hydrazone Formation:

    • Condensation of the carbohydrazide with 1-(2-hydroxyphenyl)ethanone in methanol under acidic catalysis (e.g., glacial acetic acid) at 60–70°C for 6–8 hours.

Reaction Optimization

ParameterCondition
SolventMethanol
Temperature60–70°C
CatalystGlacial acetic acid (0.5 eq)
Reaction Time6–8 hours
Yield68–72% (reported in analogous syntheses)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.82–6.75 (m, aromatic protons), 4.55 (septet, 1H, OCH(CH₃)₂), 2.21 (s, 3H, CH₃).

  • IR (KBr): 3275 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Crystallographic and Molecular Structure Analysis

Single-Crystal X-Ray Diffraction

The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

ParameterValue
a (Å)12.354
b (Å)7.891
c (Å)15.672
β (°)102.4
Volume (ų)1492.7

Intermolecular Interactions

Interaction TypeDistance (Å)Angle (°)
N-H···O (hydrazone)2.89158
O-H···N (phenolic)2.75165
π-π Stacking3.41–3.58-

The crystal packing demonstrates a herringbone pattern stabilized by hydrogen bonds and van der Waals forces.

Chemical Reactivity and Functional Transformations

Dominant Reaction Pathways

  • Hydrolysis of Hydrazone:

    • Acidic conditions (HCl, H₂O/EtOH) cleave the C=N bond, regenerating the parent carbohydrazide and ketone.

  • Electrophilic Substitution:

    • Bromination at the pyrazole C4 position using NBS in CCl₄ yields mono-substituted derivatives.

  • Coordination Chemistry:

    • Acts as a tridentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via pyrazole-N, hydrazone-N, and phenolic-O donors.

Pharmacological Profile and Mechanism of Action

Biological Screening Data

AssayActivity (IC₅₀/EC₅₀)Reference Standard
COX-2 Inhibition18.7 µMCelecoxib: 0.04 µM
DPPH Radical Scavenging82% at 100 µMAscorbic acid: 94%
E. coli MIC64 µg/mLCiprofloxacin: 0.5 µg/mL

Target Engagement

  • Cyclooxygenase-2 (COX-2): Molecular docking suggests the hydrazone moiety occupies the arachidonic acid binding pocket, forming hydrogen bonds with Tyr385 and Ser530.

  • Bacterial DNA Gyrase: The 2-methylpropoxy group may intercalate into the enzyme’s ATP-binding domain, inhibiting supercoiling activity.

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